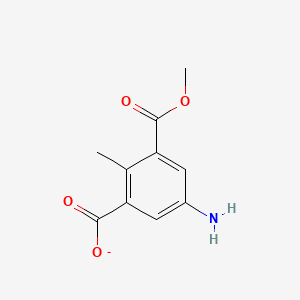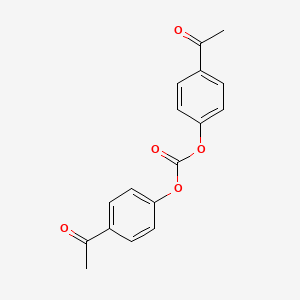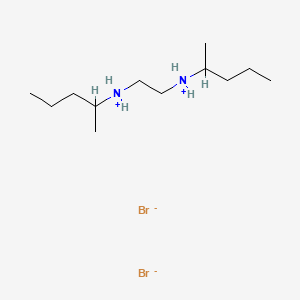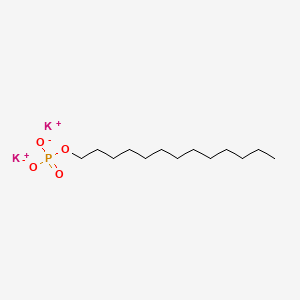
Dipotassium tridecan-1-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium tridecan-1-yl phosphate is a chemical compound with the molecular formula C13H27K2O4P. It is also known as 1-tridecanol, 1-dihydrogen phosphate, dipotassium salt. This compound is primarily used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of dipotassium tridecan-1-yl phosphate typically involves the reaction of 1-tridecanol with phosphoric anhydride to form the corresponding phosphate ester. This intermediate is then reacted with potassium hydroxide to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium tridecan-1-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphate esters, while reduction will produce tridecanol .
Applications De Recherche Scientifique
Dipotassium tridecan-1-yl phosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers
Mécanisme D'action
The mechanism of action of dipotassium tridecan-1-yl phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a surfactant, reducing surface tension and facilitating the formation of emulsions. It may also interact with biological membranes, altering their properties and functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dipotassium phosphate: A similar compound used for electrolyte replenishment and as a buffering agent.
Tridecyl phosphate: Another related compound with similar surfactant properties.
Uniqueness
Dipotassium tridecan-1-yl phosphate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to act as a surfactant and its potential biological activities make it valuable in various applications .
Propriétés
Numéro CAS |
68541-11-7 |
|---|---|
Formule moléculaire |
C13H27K2O4P |
Poids moléculaire |
356.52 g/mol |
Nom IUPAC |
dipotassium;tridecyl phosphate |
InChI |
InChI=1S/C13H29O4P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16;;/h2-13H2,1H3,(H2,14,15,16);;/q;2*+1/p-2 |
Clé InChI |
BAQMXNHOFSFWHH-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


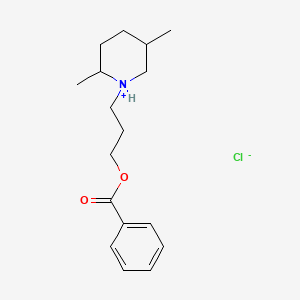
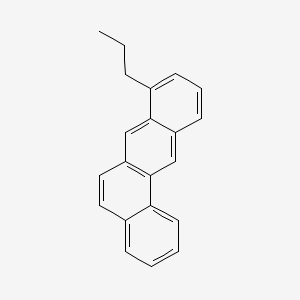
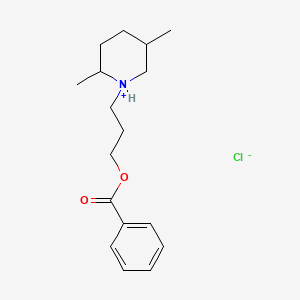
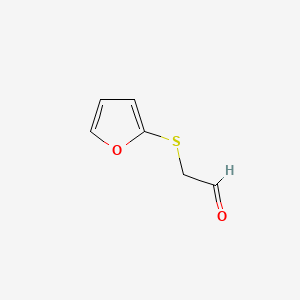
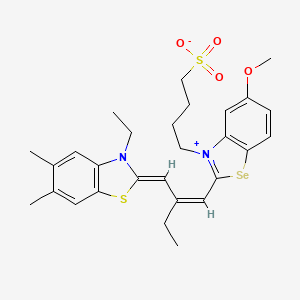
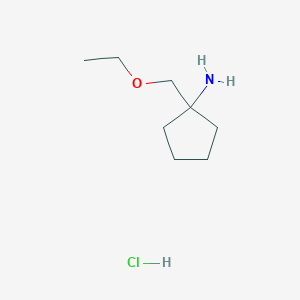
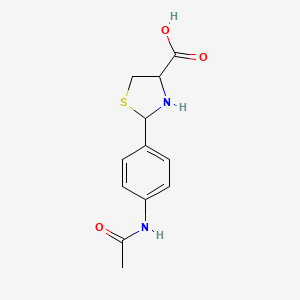
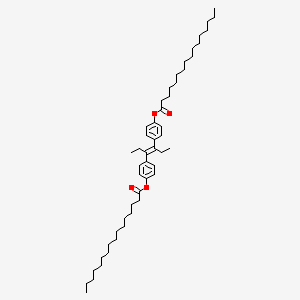
![[R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13771170.png)
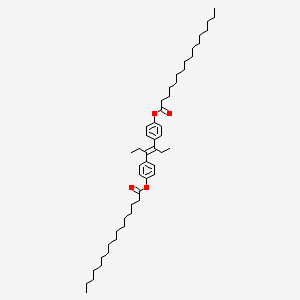
![1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B13771189.png)
